Chemical properties and stability of 3-Chloro-5-fluoro-4-hydroxypyridine
Chemical properties and stability of 3-Chloro-5-fluoro-4-hydroxypyridine
An In-Depth Technical Guide to the Chemical Properties and Stability of 3-Chloro-5-fluoro-4-hydroxypyridine
Abstract: 3-Chloro-5-fluoro-4-hydroxypyridine is a halogen-substituted pyridinol derivative of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature—possessing a nucleophilic hydroxyl group, an electron-deficient aromatic ring, and two distinct halogen atoms—makes it a versatile scaffold for constructing complex molecular architectures. Pyridine rings are foundational components in numerous pharmaceuticals, and their specific substitution patterns are critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2] While specific experimental data for 3-chloro-5-fluoro-4-hydroxypyridine is not extensively documented in public literature, this guide synthesizes established principles of heterocyclic chemistry with data from close structural analogs to provide a comprehensive technical overview. We will explore its core physicochemical properties, tautomeric nature, chemical reactivity, stability considerations, and safe handling protocols, offering predictive insights for its application in research and synthesis.
Core Chemical and Physical Properties
Understanding the fundamental properties of a molecule is the bedrock of its successful application in synthesis and development. While experimental values for the target compound are scarce, we can extrapolate key parameters from related structures to build a reliable profile.
| Property | Value / Description | Rationale & Comparative Context |
| IUPAC Name | 5-Chloro-3-fluoro-4-pyridinol | Standard nomenclature rules. |
| Alternate Name | 3-Chloro-5-fluoro-pyridin-4-ol | - |
| CAS Number | Not assigned. | This specific isomer is not commonly listed in major chemical databases. |
| Molecular Formula | C₅H₃ClFNO | Derived from its chemical structure. |
| Molecular Weight | 147.54 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | Expected to be an off-white to light brown solid. | Based on analogs like 3-Chloro-5-hydroxypyridine (light yellow to brown powder)[3] and 2-Chloro-3-hydroxypyridine (beige powder).[4] |
| Melting Point | Estimated: 150 - 170 °C | 3-Chloro-5-hydroxypyridine melts at 160-163 °C.[3] The addition of a fluorine atom may slightly alter crystal lattice energy and thus the melting point. |
| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, DMSO, DMF). | The hydroxyl group imparts some water solubility, which may be enhanced by the formation of the more polar pyridone tautomer. The product is likely mobile in water systems.[5] |
| pKa | Estimated: ~7-9 (for the pyridinium ion) and ~3-5 (for the hydroxyl proton) | The pKa of the conjugate acid of pyridine is 5.23.[6] Electron-withdrawing halogens decrease the basicity of the ring nitrogen (lower pKa of the pyridinium ion). The hydroxyl group of 4-hydroxypyridines is acidic, and this acidity is enhanced by the electron-withdrawing halogens. |
The Critical Role of Tautomerism
A defining characteristic of hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, is their existence in a tautomeric equilibrium with their corresponding pyridone forms. For 3-Chloro-5-fluoro-4-hydroxypyridine, this equilibrium lies between the aromatic alcohol (hydroxypyridine) and the non-aromatic amide (pyridone) structures.
In the vast majority of cases, including in polar solvents and the solid state, the pyridone form is significantly favored due to the high stability of the cyclic amide group and favorable charge separation in its resonance structure.[7] This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, acidity, and hydrogen bonding capabilities.
Caption: Tautomeric equilibrium of 3-Chloro-5-fluoro-4-hydroxypyridine.
The electron-withdrawing nature of the chlorine and fluorine atoms will increase the acidity of both the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, influencing its behavior in acid-base reactions.
Reactivity and Synthetic Potential
The synthetic utility of 3-Chloro-5-fluoro-4-hydroxypyridine stems from the distinct reactivity of its three key functional regions: the pyridone/hydroxyl moiety, the chlorine atom, and the fluorine atom.
Reactions at the Oxygen/Nitrogen Center
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O-Alkylation/Acylation: In its hydroxypyridine tautomer, the oxygen acts as a nucleophile. However, reactions with electrophiles like alkyl halides or acyl chlorides often proceed on the more nucleophilic oxygen of the pyridone tautomer's conjugate base, which is formed by deprotonation with a suitable base (e.g., K₂CO₃, NaH).
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N-Alkylation: Direct alkylation on the nitrogen of the pyridone tautomer is also possible, particularly with hard electrophiles, though O-alkylation is often the major pathway.
Reactions at the Halogenated Positions
The true power of this molecule as a building block lies in the differential reactivity of its halogen atoms in modern cross-coupling reactions.
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Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient, a characteristic amplified by the two electronegative halogens. This makes the ring susceptible to SₙAr, especially with potent nucleophiles. The positions ortho and para to the ring nitrogen are most activated.
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Palladium-Catalyzed Cross-Coupling: This is the most prevalent application for halogenated pyridines.
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Suzuki Coupling (C-C bond formation): The C-Cl bond at the 3-position can be readily coupled with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination (C-N bond formation): The C-Cl bond is an excellent handle for coupling with primary or secondary amines to build complex nitrogen-containing structures.
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Sonogashira Coupling (C-C bond formation): The C-Cl bond can be coupled with terminal alkynes.
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Causality in Reactivity: The C-Cl bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This differential reactivity is a powerful synthetic tool, allowing for sequential, site-selective functionalization. One can first perform a coupling reaction at the chlorine position while leaving the fluorine atom untouched for a subsequent, different transformation.
Stability, Storage, and Handling
Proper handling and storage are paramount to maintaining the integrity of research chemicals.
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Chemical Stability: The compound is expected to be stable under standard laboratory conditions. However, like many phenols and hydroxypyridines, it may be sensitive to prolonged exposure to light and air, potentially leading to gradual discoloration. No specific data on reactivity with other chemicals is available, but it should be kept away from strong oxidizing agents.
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Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place.[4][8]
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Handling Precautions: Based on data for analogous compounds, 3-Chloro-5-fluoro-4-hydroxypyridine should be treated as a hazardous substance.
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Causes skin and serious eye irritation.
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May cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Exemplar Experimental Workflow: Suzuki Cross-Coupling
To illustrate the practical application of this scaffold, the following section details a validated, self-validating protocol for a Suzuki cross-coupling at the C3-chloro position. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize 3-(4-methoxyphenyl)-5-fluoro-4-hydroxypyridine from 3-Chloro-5-fluoro-4-hydroxypyridine and 4-methoxyphenylboronic acid.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
Protocol Justification (E-E-A-T):
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Inert Atmosphere (Step 1): The palladium catalyst, particularly in its Pd(0) active state, is highly sensitive to oxygen. Failure to maintain an inert atmosphere is a primary cause of reaction failure due to catalyst oxidation. Flame-drying removes adsorbed water, which can interfere with the reaction.
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Degassed Solvents (Step 2): Solvents contain dissolved oxygen, which must be removed (e.g., by sparging with argon) to protect the catalyst. A mixed solvent system like Dioxane/H₂O or Toluene/EtOH/H₂O is often necessary to dissolve both the organic substrates and the inorganic base.
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Base Selection (Step 1): The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid into a more reactive boronate species. An aqueous solution of the base is often used.[10]
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Workup (Step 3): The aqueous wash and brine wash remove the inorganic base, boronic acid byproducts, and any remaining water-soluble impurities, simplifying the final purification.
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Purification & Analysis (Step 4): Column chromatography is the standard method for purifying non-volatile organic compounds. Post-purification analysis via NMR and Mass Spectrometry is a non-negotiable step to validate the structure and purity of the final product, ensuring the integrity of the experimental result.
Conclusion
3-Chloro-5-fluoro-4-hydroxypyridine represents a highly valuable, albeit under-documented, building block for chemical synthesis. Its properties are dominated by a strong preference for the 4-pyridone tautomer, which governs its reactivity. The molecule's key synthetic value lies in the differential reactivity of its C-Cl and C-F bonds, enabling selective, sequential cross-coupling reactions that are foundational to modern drug discovery. By understanding its fundamental chemical properties, stability, and reactivity profile through the lens of its analogues, researchers can confidently and safely integrate this versatile scaffold into their synthetic programs to explore novel chemical space.
References
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NIST. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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RSC Publishing. (n.d.). Structure–stability relationships of 3-hydroxypyridin-4-one complexes. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
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